

Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzyl 4-bromobutanoate

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Compound of Interest

Compound Name: Benzyl 4-bromobutanoate

Cat. No.: B159757

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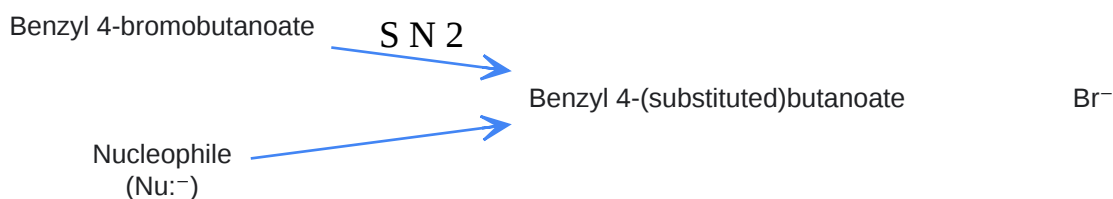
Introduction

Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely employed in organic synthesis and drug discovery. Its structure incorporates a reactive primary alkyl bromide and a benzyl ester, which serves as a stable protecting group for the carboxylic acid. The presence of the bromine atom, an excellent leaving group, facilitates a variety of nucleophilic substitution reactions (SN2), allowing for the introduction of diverse functional groups at the 4-position of the butanoate chain. This reactivity profile makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[1]

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of **Benzyl 4-bromobutanoate** with common nucleophiles: amines, azides, carboxylates, and thiols.

General Reaction Pathway

The fundamental transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.



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References

- 1. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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